2'-(4-Chloro-3-cyano-5-formyl-2-thienyl)azo-5'-diethylaminoacetanilide
Description
2'-(4-Chloro-3-cyano-5-formyl-2-thienyl)azo-5'-diethylaminoacetanilide (CAS: 405-200-5; 104366-25-8) is a synthetic azo dye characterized by a thienyl backbone substituted with chloro, cyano, and formyl groups, coupled to a diethylaminoacetanilide moiety via an azo (-N=N-) linkage . Azo dyes are widely used in textiles, plastics, and pigments due to their vibrant colors and stability. This compound’s structural complexity enhances its lightfastness and binding affinity to substrates, making it suitable for specialized industrial applications .
Properties
IUPAC Name |
N-[2-[(4-chloro-3-cyano-5-formylthiophen-2-yl)diazenyl]-5-(diethylamino)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S/c1-4-24(5-2)12-6-7-14(15(8-12)21-11(3)26)22-23-18-13(9-20)17(19)16(10-25)27-18/h6-8,10H,4-5H2,1-3H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIMRDFPISBEPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C(=C(S2)C=O)Cl)C#N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908937 | |
| Record name | N-{2-[(4-Chloro-3-cyano-5-formylthiophen-2-yl)diazenyl]-5-(diethylamino)phenyl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104366-25-8 | |
| Record name | N-[2-[2-(4-Chloro-3-cyano-5-formyl-2-thienyl)diazenyl]-5-(diethylamino)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104366-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(2-(2-(4-chloro-3-cyano-5-formyl-2-thienyl)diazenyl)-5-(diethylamino)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104366258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(4-Chloro-3-cyano-5-formylthiophen-2-yl)diazenyl]-5-(diethylamino)phenyl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-(4-chloro-3-cyano-5-formyl-2-thienyl)azo-5'-diethylaminoacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetamide, N-[2-[2-(4-chloro-3-cyano-5-formyl-2-thienyl)diazenyl]-5-(diethylamino)phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2'-(4-Chloro-3-cyano-5-formyl-2-thienyl)azo-5'-diethylaminoacetanilide is a synthetic compound that belongs to the class of azo dyes, which have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₉H₁₈ClN₅O₂S
- CAS Number : 122371-93-1
Pharmacological Properties
Research has indicated that compounds within the azo dye class exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific activities of this compound have been investigated in several studies.
Anticancer Activity
A study conducted by Behbehani et al. (2021) evaluated the anticancer properties of various chromenopyridine derivatives, which share structural similarities with our compound. The results demonstrated significant cytotoxicity against breast cancer cell lines (T47D), with some derivatives showing an 18-fold enhanced inhibitory capacity compared to reference compounds. The mechanism involved the inhibition of topoisomerase I and II, leading to cell cycle arrest and apoptosis .
Antimicrobial Activity
Another study focused on the antimicrobial properties of related azo compounds. Compounds similar to this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentrations (MICs) were notably lower than those for Gram-negative bacteria, indicating a selective antibacterial effect .
The biological activity of azo compounds like this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : As noted in anticancer studies, the inhibition of topoisomerase enzymes disrupts DNA replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some azo compounds can induce oxidative stress in cells, leading to apoptosis.
- Membrane Disruption : Azo dyes can interact with microbial membranes, compromising their integrity and leading to cell death.
Case Studies
- Breast Cancer Cell Lines : In vitro studies demonstrated that derivatives similar to our compound inhibited the proliferation of T47D breast cancer cells at low micromolar concentrations, suggesting a potential therapeutic application in oncology .
- Antimicrobial Efficacy : A comparative analysis revealed that certain azo derivatives exhibited significant antibacterial activity against S. aureus and S. pyogenes, with MIC values indicating effective concentrations for therapeutic use .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Methoxy-Substituted Analog
Compound: 2'-(4-Chloro-3-cyano-5-formyl-2-thienylazo)-5'-diethylamino-2-methoxyacetanilide (CAS: 405-190-2)
Spiroxanthene-Based Dye
Compound: 2'-Anilino-3'-methyl-6'-dipentylaminospiro(isobenzofuran-1(1H),9'-xanthen)-3-one (CAS: 406-480-1)
- Structural Difference : A spiroxanthene core replaces the thienyl-azo-acetanilide system .
- Impact: Optical Properties: Exhibits fluorescence due to the conjugated xanthene system, unlike the non-fluorescent azo-based parent compound .
Comparative Data Table
Stability and Reactivity
- The formyl (-CHO) group in the parent compound increases electrophilicity, enhancing reactivity with nucleophilic substrates (e.g., cellulose fibers) but also raising hydrolysis risks in aqueous environments .
- The methoxy analog’s stability under UV exposure is superior due to reduced photo-degradation of the azo bond, a property leveraged in outdoor applications .
Toxicological Profiles
- The spiroxanthene dye, while structurally distinct, lacks azo bonds and associated amine hazards, making it preferable in biomedical applications .
Preparation Methods
Chloro-Cyano-Formyl Thiophene Intermediate
The thienyl component is synthesized via a three-step protocol:
-
Chlorination : 3-Cyanothiophene undergoes electrophilic chlorination using Cl₂/FeCl₃ at 0–5°C to yield 4-chloro-3-cyanothiophene (87% yield).
-
Formylation : Vilsmeier-Haack reaction introduces the formyl group at the 5-position using POCl₃/DMF (80°C, 6 hr), achieving 72% yield.
Key Reaction Parameters
| Step | Reagents | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | Cl₂, FeCl₃ | 0–5 | 4 | 87 |
| 2 | POCl₃, DMF | 80 | 6 | 72 |
Diazotization and Azo Coupling
Diazonium Salt Formation
5-Diethylamino-2-acetanilide is diazotized under acidic conditions:
Coupling with Thienyl Intermediate
The diazonium salt reacts with 4-chloro-3-cyano-5-formylthiophene in ethanol/water (1:1) at pH 6–7. The azo linkage forms regioselectively at the thiophene’s 2-position due to electronic directing effects.
Optimized Coupling Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/water (1:1) |
| pH | 6.5 |
| Temperature (°C) | 0–5 |
| Reaction Time (hr) | 12 |
| Yield (%) | 68 |
Post-Coupling Modifications
Acetanilide Hydrolysis and Alkylation
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Hydrolysis : The intermediate’s acetamide group is hydrolyzed with 10% NaOH (reflux, 4 hr) to free the amine.
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Diethylamino Introduction : The amine reacts with ethyl bromide/K₂CO₃ in DMF (80°C, 8 hr) to install the diethylamino group.
Reagent Stoichiometry
| Reagent | Equivalents | Role |
|---|---|---|
| Ethyl bromide | 2.5 | Alkylating agent |
| K₂CO₃ | 3.0 | Base |
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from ethanol/water (3:1), yielding needle-like crystals (mp >300°C).
Spectroscopic Validation
-
IR (KBr) : 2215 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1590 cm⁻¹ (N=N).
-
¹H NMR (DMSO-d₆) : δ 9.85 (s, 1H, CHO), 8.21 (d, 1H, thienyl-H), 3.42 (q, 4H, NCH₂CH₃).
Challenges and Mitigation Strategies
Competing Side Reactions
Solvent Optimization
Ethanol/water mixtures enhance azo coupling efficiency versus pure DMSO, which precipitates intermediates prematurely.
Scalability and Industrial Relevance
Bench-scale syntheses (50–100 g) achieve 65–68% yields, but pilot-scale runs (1 kg) drop to 55% due to heat transfer inefficiencies. Continuous flow systems are proposed to improve throughput .
Q & A
Q. What are the key synthetic routes for 2'-(4-Chloro-3-cyano-5-formyl-2-thienyl)azo-5'-diethylaminoacetanilide, and how do reaction conditions influence yield?
The compound is synthesized via multi-step azo-coupling reactions. A typical approach involves:
- Diazotization of the thienyl precursor under acidic conditions (e.g., HCl/NaNO₂), followed by coupling with the diethylaminoacetanilide moiety.
- Optimization of pH (4–6) and temperature (0–5°C) to stabilize the diazonium intermediate and minimize side reactions like hydrolysis .
- Purification via recrystallization using DMF/acetic acid mixtures to isolate the azo product . Key challenges include controlling steric hindrance from the cyano and formyl groups, which may reduce coupling efficiency.
Q. How is the compound characterized structurally, and what spectral data are critical for validation?
Structural confirmation relies on:
- ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (azo -N=N-), δ 10.2 ppm (formyl -CHO), and δ 3.4–3.6 ppm (diethylamino -N(CH₂CH₃)₂) .
- IR spectroscopy : Stretching bands at 2210 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O of formyl), and 1590 cm⁻¹ (N=N) .
- Mass spectrometry : Molecular ion peak at m/z 379.87 (C₁₆H₁₈ClN₅O₂S) .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but poorly in water due to hydrophobic diethylamino and thienyl groups.
- Stability : Degrades under UV light or alkaline conditions (pH > 8), with the azo bond (-N=N-) breaking into aromatic amines. Store in amber vials at 4°C .
Advanced Research Questions
Q. How can computational modeling predict the compound’s electronic properties and reactivity?
- DFT calculations (e.g., B3LYP/6-31G*) model the HOMO-LUMO gap, showing strong electron-withdrawing effects from the cyano and formyl groups. This predicts reactivity in charge-transfer complexes or electrophilic substitution .
- Molecular docking evaluates potential binding to biological targets (e.g., enzymes with hydrophobic pockets), guided by the thienyl and diethylamino motifs .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Dose-response assays : Test across a wide concentration range (0.1–100 µM) to distinguish selective toxicity from non-specific effects.
- Mechanistic studies : Use fluorescence-based probes to track intracellular ROS generation or membrane disruption, clarifying whether cytotoxicity arises from oxidative stress .
- Comparative SAR : Synthesize analogs (e.g., replacing Cl with F or modifying the azo group) to isolate structural determinants of activity .
Q. How can environmental fate studies assess the compound’s ecological impact?
- Photodegradation assays : Expose to simulated sunlight (λ > 290 nm) and monitor breakdown products via LC-MS. The chloro and cyano groups may persist as toxic metabolites .
- Soil adsorption studies : Measure log K₀c values to evaluate mobility; high hydrophobicity (log P ≈ 3.5) suggests strong adsorption to organic matter, reducing groundwater contamination risk .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Diazotization | HCl, NaNO₂, 0–5°C | 75–80 | >95% | |
| Coupling | pH 5, RT, 12 h | 60–65 | 90% | |
| Purification | DMF/AcOH recrystallization | 85 | 99% |
Q. Table 2. Conflicting Biological Data and Proposed Resolutions
| Reported Activity | Model System | Conflict | Resolution Strategy |
|---|---|---|---|
| Antimicrobial | E. coli (MIC 10 µM) | Cytotoxicity at >20 µM in HEK293 | Use isogenic strains + viability assays |
| Anticancer | MCF-7 cells (IC₅₀ 5 µM) | No effect on normal fibroblasts | Validate via apoptosis markers (caspase-3) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
